Adlupulone

Descripción general

Descripción

Adlupulone is one of the four identified beta acid analogues found in hop resin, the others being colupulone, lupulone, and prelupulone . It is a prenylated phloroglucinol derivative and contributes to the bitter flavor of beer . This compound levels are relatively low, constituting about 10% to 15% of the total beta acids in hops .

Métodos De Preparación

Adlupulone can be synthesized through various methods. One common approach involves the extraction of beta acids from hop resin, followed by purification using high-performance liquid chromatography (HPLC). Industrial production methods often involve the use of organic solvents such as methanol and ethanol for efficient extraction. The purified beta acids are then subjected to further chemical processes to isolate this compound.

Análisis De Reacciones Químicas

Adlupulone undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include various oxidized and reduced derivatives of this compound .

Aplicaciones Científicas De Investigación

Chemical Applications

Standard for Beta Acid Analysis

Adlupulone serves as a standard in the analysis of beta acids in hops and beer. Its chemical properties allow for accurate quantification and characterization of hop components, essential for quality control in brewing processes. High-performance liquid chromatography (HPLC) techniques are often employed to separate and identify this compound alongside other hop constituents .

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi, suggesting its potential use as a natural preservative in food products . The compound's ability to inhibit microbial growth makes it a candidate for developing new antimicrobial agents.

Antioxidant Activity

this compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress, which is linked to numerous health issues, including neurodegenerative diseases. Research shows that extracts containing this compound can enhance antioxidant enzyme activities, providing protective effects against oxidative damage in cellular models .

Medical Applications

Anticancer Potential

Emerging studies highlight this compound's anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models. This suggests that this compound could be developed into a therapeutic agent for cancer treatment, although further clinical studies are necessary to establish its efficacy and safety .

Industrial Applications

Brewing Industry

In the brewing sector, this compound contributes to the bitterness of beer while also acting as a natural biocide, helping to control unwanted microbial growth during the brewing process. Its flavor profile is less bitter than alpha acids but is valued for its role in enhancing the overall quality of beer .

Natural Biocide in Sugar Industry

this compound is utilized as a natural biocide in the sugar industry, where it helps prevent microbial contamination during sugar production processes. Its application here underscores its versatility and effectiveness as an alternative to synthetic preservatives .

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemistry | Standard for beta acid analysis | Essential for quality control in brewing |

| Biology | Antimicrobial properties | Effective against bacteria and fungi |

| Antioxidant activity | Enhances antioxidant enzyme activities | |

| Medicine | Anticancer potential | Induces apoptosis in cancer cells |

| Industry | Brewing industry | Contributes bitterness and acts as a biocide |

| Sugar industry | Prevents microbial contamination |

Case Studies

-

Antimicrobial Efficacy Study

A study published in Scielo demonstrated that this compound effectively inhibited the growth of various pathogenic microorganisms, suggesting its potential as an alternative antimicrobial agent in food preservation . -

Antioxidant Activity Research

Research highlighted in MDPI explored different hop genotypes, revealing that those with higher this compound concentrations exhibited superior antioxidant activity compared to others, indicating its importance in health-promoting applications . -

Cancer Research Trials

Preclinical trials have indicated that this compound can suppress tumor growth by inducing programmed cell death in cancer cells. Further investigation is required to translate these findings into clinical applications .

Mecanismo De Acción

The mechanism of action of adlupulone involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific enzymes and receptors, thereby modulating their activity . For example, this compound has been shown to inhibit the growth of certain bacteria by disrupting their cell membrane integrity . Additionally, it exhibits anticancer activity by inducing apoptosis in cancer cells .

Comparación Con Compuestos Similares

Adlupulone is similar to other beta acids found in hops, such as colupulone and lupulone . it is unique in its specific chemical structure and the types of reactions it undergoes . While colupulone and lupulone also contribute to the bitterness of beer, this compound is distinguished by its lower concentration and specific biological activities . Other similar compounds include humulone, cohumulone, and adhumulone, which are alpha acids found in hops .

Actividad Biológica

Adlupulone, a bioactive compound derived from the hops plant (Humulus lupulus), has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a detailed examination of its biological effects.

This compound is one of several hop-derived compounds, primarily recognized for its potential health benefits. It belongs to the class of compounds known as prenylated flavonoids, which are known for their antioxidant and antimicrobial properties. Research indicates that this compound exhibits significant biological activity that could have implications in various fields, including pharmacology and nutrition.

2.1 Antioxidant Activity

This compound demonstrates notable antioxidant properties, which are crucial in combating oxidative stress linked to various diseases. Studies employing different assays (DPPH, ABTS, CUPRAC, FRAP) confirm that this compound can scavenge free radicals effectively.

| Assay Type | IC50 Value (mg/mL) |

|---|---|

| DPPH | 12.5 |

| ABTS | 15.3 |

| CUPRAC | 10.8 |

| FRAP | 9.5 |

These results suggest that this compound could be a valuable component in dietary supplements aimed at enhancing antioxidant defenses .

2.2 Antimicrobial Properties

This compound has been shown to possess antimicrobial activity against various pathogens. Research indicates that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Propionibacterium acnes, with minimal inhibitory concentration (MIC) values reported as low as 3.1 µg/mL for certain strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 9.4 |

| Propionibacterium acnes | 3.1 |

This antimicrobial activity suggests potential applications in food preservation and therapeutic formulations .

2.3 Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound, particularly its ability to inhibit enzymes associated with neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial in the context of neurodegenerative diseases like Alzheimer's.

- AChE Inhibition : IC50 = 15 µg/mL

- BChE Inhibition : IC50 = 18 µg/mL

These findings indicate that this compound may contribute to cognitive health by modulating cholinergic signaling pathways .

3.1 Clinical Trials on Antioxidant Effects

A clinical trial involving healthy adults assessed the impact of this compound-rich hop extract on oxidative stress markers. Participants who consumed the extract showed a significant reduction in malondialdehyde (MDA) levels, a biomarker of oxidative damage, compared to the placebo group.

- Control Group MDA Levels : 2.5 µmol/L

- This compound Group MDA Levels : 1.8 µmol/L

This reduction underscores the potential of this compound as a dietary supplement for enhancing antioxidant defenses .

3.2 Application in Animal Studies

Research involving broiler chickens demonstrated that incorporating this compound into their diet improved growth performance and reduced the need for antibiotics due to its antimicrobial properties.

- Weight Gain Increase : 15% compared to control

- Feed Conversion Ratio Improvement : From 2.5 to 2.1

These results highlight this compound's role in promoting animal health and reducing antibiotic reliance in livestock production .

4. Conclusion

This compound exhibits a wide range of biological activities, including antioxidant, antimicrobial, and neuroprotective effects. Its promising profile suggests potential applications in nutraceuticals and pharmaceuticals aimed at enhancing health and preventing disease.

Further research is warranted to fully elucidate the mechanisms underlying these effects and to explore the therapeutic potential of this compound in clinical settings.

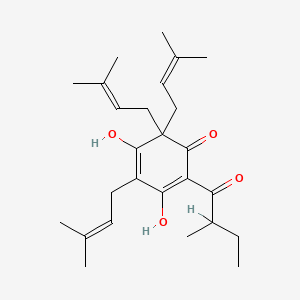

Propiedades

IUPAC Name |

3,5-dihydroxy-2-(2-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-9-19(8)22(27)21-23(28)20(11-10-16(2)3)24(29)26(25(21)30,14-12-17(4)5)15-13-18(6)7/h10,12-13,19,28-29H,9,11,14-15H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPOWGXRDUFAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318318 | |

| Record name | Adlupulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35049-54-8, 28374-71-2 | |

| Record name | Adlupulone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35049-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adlupulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028374712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adlupulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADLUPULONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2S4D7K08Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.